molecular formula C14H12Cl2O B13868200 2,4-Bis(chloromethyl)-1-phenoxybenzene

2,4-Bis(chloromethyl)-1-phenoxybenzene

Cat. No.: B13868200
M. Wt: 267.1 g/mol
InChI Key: CFRJWNYIFZUAOW-UHFFFAOYSA-N
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Description

2,4-Bis(chloromethyl)-1-phenoxybenzene is an organic compound characterized by the presence of two chloromethyl groups and a phenoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(chloromethyl)-1-phenoxybenzene typically involves the chloromethylation of 1-phenoxybenzene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually involve heating the mixture to facilitate the formation of the chloromethyl groups.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Bis(chloromethyl)-1-phenoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

Major Products:

    Substitution Reactions: Products include azides, thiocyanates, and amines.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include methyl derivatives.

Scientific Research Applications

2,4-Bis(chloromethyl)-1-phenoxybenzene has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment of the chloromethyl groups.

    Industry: Used in the production of polymers and advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 2,4-Bis(chloromethyl)-1-phenoxybenzene involves the reactivity of the chloromethyl groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with various nucleophiles. This reactivity is exploited in both synthetic chemistry and biological applications, where the compound can modify other molecules through covalent attachment.

Comparison with Similar Compounds

    2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene: Similar in structure but with additional methyl groups, which can affect its reactivity and applications.

    2,4-Bis(chloromethyl)-6-iodoquinoline-3-carboxylate: Contains an additional iodine and carboxylate group, making it useful in different synthetic applications.

    2,4-Bis(chloromethyl)-1-methoxybenzene: Similar structure but with a methoxy group instead of a phenoxy group, leading to different chemical properties.

Uniqueness: 2,4-Bis(chloromethyl)-1-phenoxybenzene is unique due to the presence of the phenoxy group, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in applications where specific reactivity is required, such as in the synthesis of complex organic molecules or the modification of biomolecules.

Properties

Molecular Formula

C14H12Cl2O

Molecular Weight

267.1 g/mol

IUPAC Name

2,4-bis(chloromethyl)-1-phenoxybenzene

InChI

InChI=1S/C14H12Cl2O/c15-9-11-6-7-14(12(8-11)10-16)17-13-4-2-1-3-5-13/h1-8H,9-10H2

InChI Key

CFRJWNYIFZUAOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)CCl)CCl

Origin of Product

United States

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